

Pimodivir: A Non-Nucleoside Inhibitor of the Influenza A Virus PB2 Subunit

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pimodivir

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pimodivir (formerly VX-787 or JNJ-63623872) is a first-in-class, orally bioavailable small molecule that acts as a non-nucleoside inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2][3] By targeting the highly conserved cap-binding domain of PB2, **pimodivir** effectively blocks a critical step in the viral replication cycle known as "cap-snatching," thereby inhibiting viral mRNA synthesis.[4] This guide provides a comprehensive technical overview of **pimodivir**, including its mechanism of action, preclinical and clinical data, resistance profile, and detailed experimental methodologies. Although the clinical development of **pimodivir** was discontinued due to a lack of demonstrated benefit over the standard of care in late-stage trials, the extensive research conducted on this compound offers valuable insights for the development of future influenza antivirals targeting the viral polymerase.[5]

Introduction to Pimodivir and its Target: The PB2 Subunit

The influenza A virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase acidic (PA), polymerase basic 1 (PB1), and polymerase basic 2 (PB2).[6] This complex is responsible for both the transcription and replication of the viral RNA genome within the nucleus of infected host cells. A unique feature of

influenza virus transcription is the "cap-snatching" mechanism, which is essential for the synthesis of viral messenger RNA (mRNA) that can be translated by the host cell machinery.[6]

The PB2 subunit plays a pivotal role in this process by recognizing and binding to the 5' cap structure (m7GpppN) of host pre-mRNAs.[7] Following this binding, the endonuclease activity of the PA subunit cleaves the host pre-mRNA downstream of the cap, generating a short, capped RNA fragment that is used as a primer for viral mRNA synthesis by the PB1 subunit.[7]

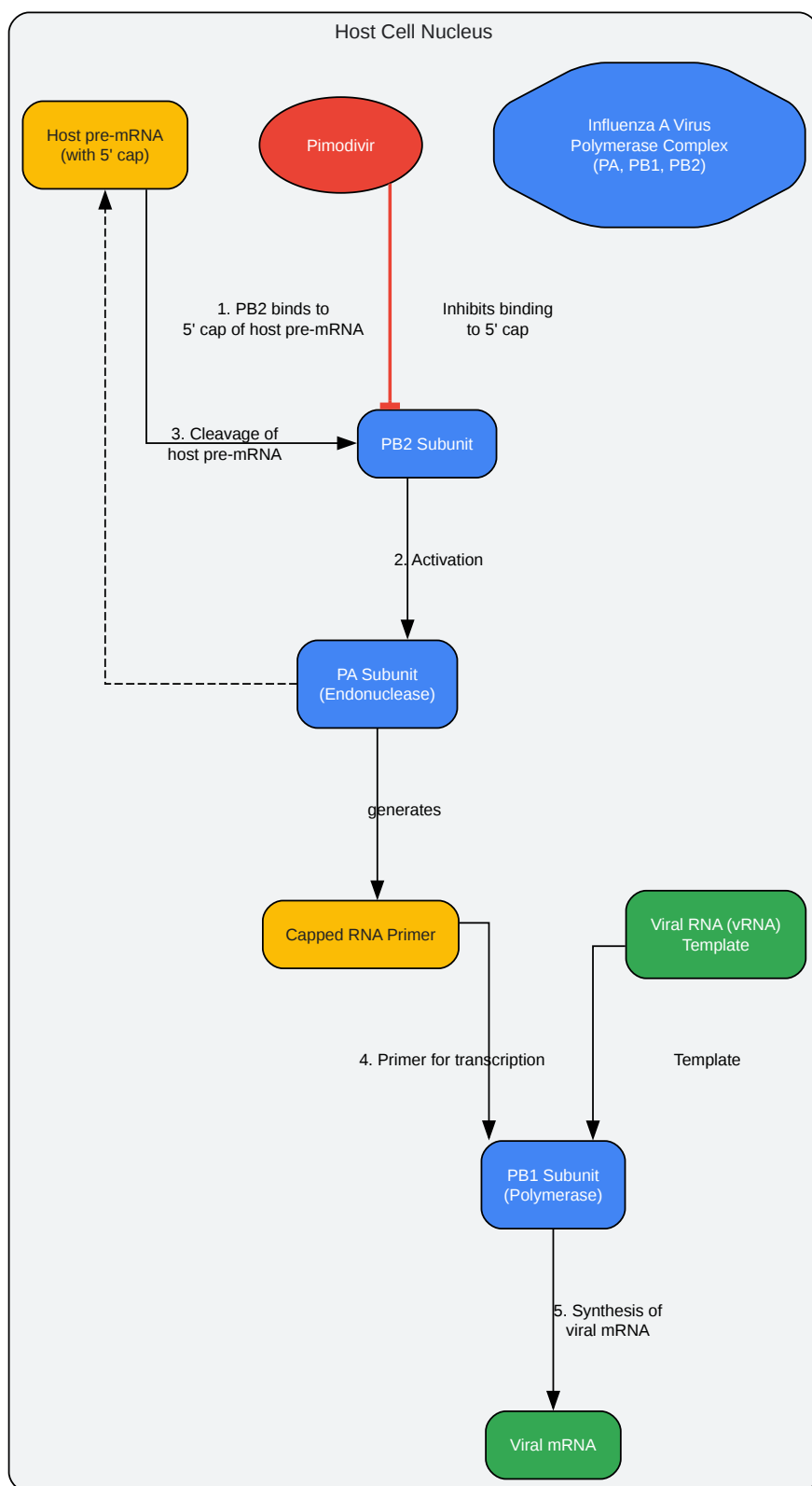
Pimodivir is a non-nucleoside inhibitor that specifically targets the cap-binding domain of the PB2 subunit, thereby preventing the initiation of cap-snatching and subsequent viral gene transcription.[8]

Mechanism of Action

Pimodivir acts as a competitive inhibitor of the m7GTP-binding site on the PB2 subunit of the influenza A virus polymerase.[4] By occupying this pocket, **pimodivir** prevents the binding of host cell capped RNAs, thus inhibiting the cap-snatching process. This leads to a significant reduction in the transcription of viral genes.[1]

Signaling Pathway: Influenza A Virus Cap-Snatching and Inhibition by Pimodivir

The following diagram illustrates the cap-snatching mechanism and the point of intervention by **pimodivir**.



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Cap-Snatching Inhibition by **Pimodivir**

Quantitative Data

In Vitro Antiviral Activity of Pimodivir

Pimodivir has demonstrated potent in vitro activity against a wide range of influenza A virus strains, including seasonal and pandemic isolates. The 50% effective concentration (EC50) values are typically in the low nanomolar range.

Influenza A Strain	Cell Line	EC50 (nM)	Reference
A(H1N1)	Macrophages	8	[1]
A(H3N2)	Macrophages	12	[1]
Various Strains	Not Specified	0.13 - 3.2	[1]
A(H1N1)pdm09 (reference)	MDCK	0.17 (\pm 0.07)	[9]
A(H3N2) (reference)	MDCK	0.24 (\pm 0.13)	[9]

Pimodivir Resistance Mutations

Several amino acid substitutions in the PB2 subunit have been identified that confer reduced susceptibility to **pimodivir**. These mutations are primarily located in the cap-binding pocket.

Mutation	Fold Change in EC50	Reference
Q306H	186	[10]
S324I	157	[10]
S324N	127	[10]
S324R	63	[10]
H357N	~100	[2]
F404Y	257	[10]
M431I	57	[2]
N510T	133	[10]
S324K/N/R, S337P, K376N/R, T378S, or N510K	9.4 to >372.0	[9]

Pharmacokinetic Parameters of Pimodivir in Healthy Volunteers

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of **pimodivir**. The following table summarizes key pharmacokinetic parameters after single and multiple doses of 600 mg **pimodivir**.[\[11\]](#)

Parameter	Day 1 (Single Dose)	Day 10 (Multiple Doses)
C _{max} (ng/mL)	3080 (± 810)	3630 (± 1020)
AUC _{12h} (ng·h/mL)	16300 (± 4110)	29100 (± 8000)
T _{max} (h)	3.0 (1.5 - 4.5)	2.0 (1.5 - 3.0)
t _{1/2} (h)	13.1 (± 2.0)	18.5 (± 3.4)

Data are presented as mean (± SD) or median (range). C_{max}: Maximum plasma concentration; AUC_{12h}: Area under the plasma concentration-time curve from 0 to 12 hours; T_{max}: Time to reach C_{max}; t_{1/2}: Elimination half-life.

Pharmacokinetic Parameters of Pimodivir in Patients with Influenza A

A Phase 2 study in hospitalized patients with influenza A provided pharmacokinetic data for **pimodivir** in a clinical setting.[\[12\]](#)

Parameter	Non-elderly Adults (18-64 years)	Elderly Adults (65-85 years)
Cmin (ng/mL)	1620 (72)	1700 (93)
Cmax (ng/mL)	4220 (71)	4710 (83)
AUC12h (ng·h/mL)	29500 (71)	34200 (84)

Data are presented as geometric mean (% coefficient of variation). Cmin: Trough plasma concentration.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

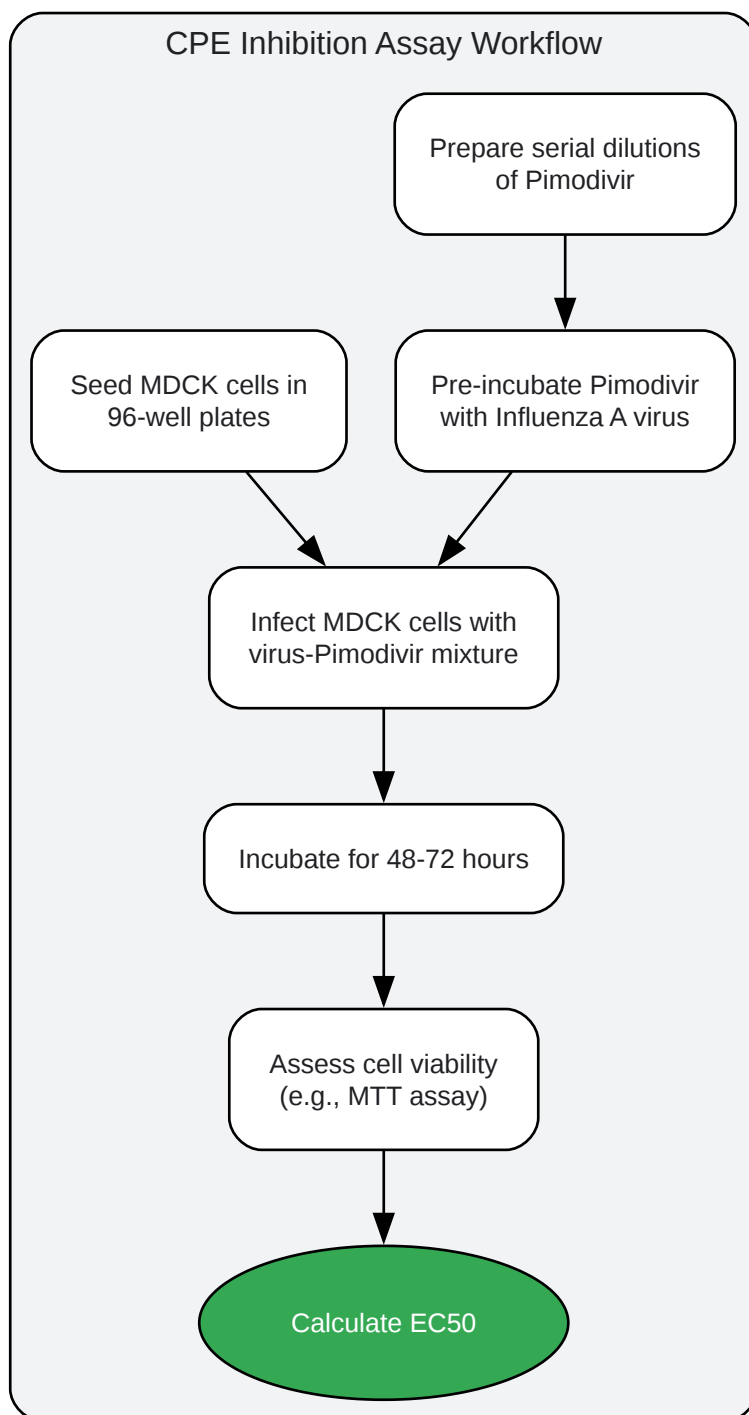
This assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death.

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- 96-well cell culture plates
- Influenza A virus stock
- **Pimodivir** or other test compounds
- Cell culture medium (e.g., DMEM) supplemented with TPCK-trypsin
- MTT or Crystal Violet for cell viability assessment

Protocol:

- Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
- Prepare serial dilutions of the test compound.
- Pre-incubate the diluted compound with a known titer of influenza A virus (e.g., 100 TCID₅₀) for a specified time (e.g., 30 minutes at 37°C).[\[13\]](#)
- Remove the growth medium from the MDCK cells and add the virus-compound mixture.
- Incubate the plates for a period sufficient to observe cytopathic effects in the virus control wells (typically 48-72 hours).[\[13\]](#)
- Assess cell viability using a suitable method, such as the MTT assay or crystal violet staining.
- Calculate the EC₅₀ value, which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.



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Cytopathic Effect (CPE) Inhibition Assay Workflow

Minigenome Assay

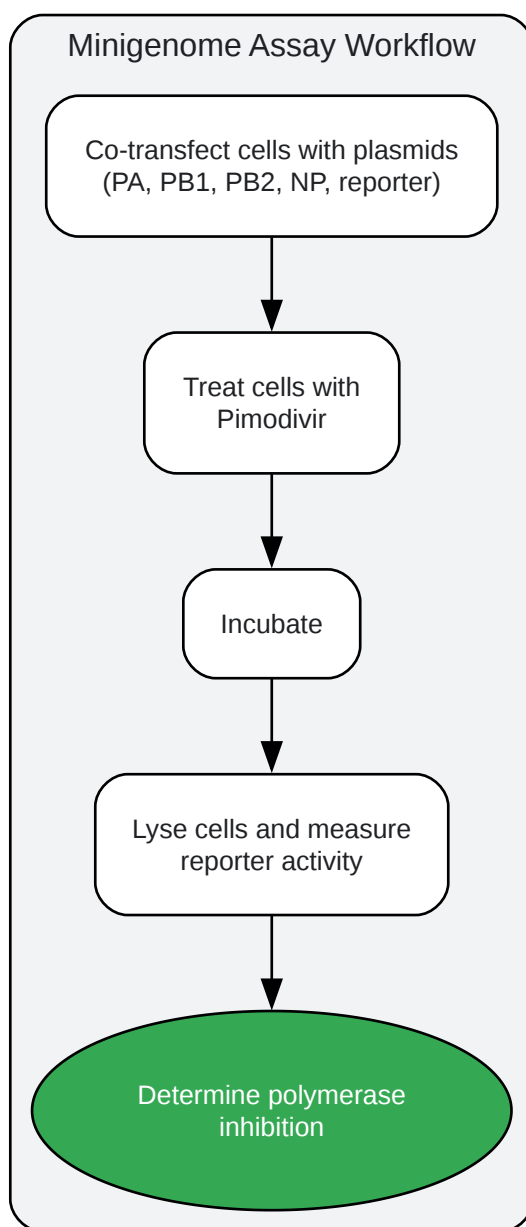
The minigenome assay is a powerful tool to study the activity of the influenza virus polymerase complex in a controlled cellular environment, independent of a full viral infection.

Materials:

- HEK293T or A549 cells
- Plasmids expressing the influenza A virus PA, PB1, PB2, and NP proteins
- A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the viral non-coding regions, under the control of a polymerase I promoter.
- Transfection reagent
- Lysis buffer and reporter assay reagents

Protocol:

- Co-transfect cells with the plasmids expressing PA, PB1, PB2, NP, and the reporter minigenome.[\[14\]](#)
- At a specified time post-transfection, treat the cells with various concentrations of the test compound (**pimodivir**).
- Incubate for a further period (e.g., 24-48 hours).
- Lyse the cells and measure the reporter gene activity (e.g., luminescence or fluorescence).
- The reduction in reporter activity in the presence of the compound indicates inhibition of the viral polymerase.



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Minigenome Assay Workflow

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity of a compound to its target protein in real-time.

Materials:

- SPR instrument and sensor chips (e.g., CM5)
- Purified recombinant influenza A virus PB2 cap-binding domain
- **Pimodivir** or other test compounds
- Immobilization buffers (e.g., acetate buffer, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

- Immobilize the purified PB2 protein onto the sensor chip surface using standard amine coupling chemistry.[\[15\]](#)
- Inject a series of concentrations of the test compound over the sensor surface and a reference surface.
- Monitor the binding response in real-time to obtain association and dissociation curves.
- Regenerate the sensor surface between each compound injection.
- Analyze the sensorgrams to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Conclusion

Pimodivir represents a significant advancement in the field of influenza antiviral research, being the first compound to clinically target the cap-binding domain of the viral PB2 subunit. While its development was halted, the wealth of data generated from preclinical and clinical studies provides a valuable foundation for the design and development of next-generation influenza polymerase inhibitors. The detailed understanding of its mechanism of action, resistance profile, and the methodologies used for its evaluation will continue to inform and guide future efforts to combat influenza A virus infections.

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- To cite this document: BenchChem. [Pimodivir: A Non-Nucleoside Inhibitor of the Influenza A Virus PB2 Subunit]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611791#pimodivir-as-a-non-nucleoside-pb2-inhibitor]

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